(2,6-Dichloro-3-isopropoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-3-isopropoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BCl2O3. It is a boronic acid derivative characterized by the presence of two chlorine atoms and an isopropoxy group attached to a phenyl ring. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-3-isopropoxyphenyl)boronic acid typically involves the reaction of 2,6-dichloro-3-isopropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves:
Large-scale reactors: To handle the exothermic nature of the Grignard reaction
Purification techniques: Such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-3-isopropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Can be oxidized to form phenols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution.
Scientific Research Applications
(2,6-Dichloro-3-isopropoxyphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-3-isopropoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and isopropoxy substituents.
2,6-Dichlorophenylboronic Acid: Lacks the isopropoxy group.
3-Isopropoxyphenylboronic Acid: Lacks the chlorine substituents.
Uniqueness
(2,6-Dichloro-3-isopropoxyphenyl)boronic acid is unique due to the presence of both chlorine and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
(2,6-dichloro-3-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUKZDESNRWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OC(C)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.90 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.